N,N-Bis(3-aminopropyl)methylamine

Epoxy Resin Curing Polymer Chemistry Composite Materials

Choose N,N-Bis(3-aminopropyl)methylamine (BAPMA) for its unique branched triamine structure offering stepwise reactivity and tailored performance. Superior to linear DETA in epoxy curing, essential for high-CTR bioactive linkers (IC50 0.88 μM), and ideal for advanced CO2 capture membranes. Secure your R&D and industrial supply.

Molecular Formula C7H19N3
Molecular Weight 145.25 g/mol
CAS No. 11071-12-8
Cat. No. B7799188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(3-aminopropyl)methylamine
CAS11071-12-8
Molecular FormulaC7H19N3
Molecular Weight145.25 g/mol
Structural Identifiers
SMILESCN(CCCN)CCCN
InChIInChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3
InChIKeyKMBPCQSCMCEPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(3-aminopropyl)methylamine (CAS 11071-12-8): Technical Specifications and Procurement Guide for Specialty Polyamine Intermediates


N,N-Bis(3-aminopropyl)methylamine, also known as 3,3′-diamino-N-methyldipropylamine or BAPMA (CAS 11071-12-8, commonly referenced also as 105-83-9), is a branched aliphatic triamine with the molecular formula C7H19N3 and a molecular weight of 145.25 g/mol [1]. It is characterized by the presence of two primary amine groups and one central tertiary amine, which confers unique reactivity as both a nucleophile and a basic catalyst . It is a colorless to pale yellow liquid with a density of 0.901 g/mL at 25°C and is completely miscible with water .

Why N,N-Bis(3-aminopropyl)methylamine Cannot Be Replaced by Standard Diamines or Linear Triamines


N,N-Bis(3-aminopropyl)methylamine exhibits structure-specific performance that distinguishes it from generic alternatives. Unlike linear triamines such as diethylenetriamine (DETA) or branched polyamines like tris(2-aminoethyl)amine (TREN), BAPMA features a methyl-substituted tertiary amine core flanked by two aminopropyl chains [1]. This precise geometry provides a unique balance between reactivity and steric accessibility. The tertiary amine functions as a catalyst or a site for quaternization without participating in the same cross-linking reactions as the primary amines, enabling stepwise or selective functionalization not possible with all-primary amine alternatives [2]. The quantitative evidence below demonstrates that substitution with other common diamines or triamines results in altered cross-link density, different protonation profiles, or reduced performance in specialized applications.

Quantitative Performance Benchmarks for N,N-Bis(3-aminopropyl)methylamine Versus Structural Analogs


Oligomeric BAPMA vs. Standard Aliphatic Amines in Epoxy Resin Curing: Tailored Reactivity and Network Architecture

Oligomeric forms of BAPMA (polyBAPMA) are specifically claimed as hardeners for epoxy resins, providing a curing profile distinct from standard short-chain aliphatic amines like diethylenetriamine (DETA) or cycloaliphatic amines like isophoronediamine (IPDA). The patent literature explicitly notes that while short-chain aliphatic amines offer rapid curing (e.g., <10 minutes for adhesives) and cycloaliphatic amines provide longer pot life, polyBAPMA is positioned to offer a tailored reactivity profile [1]. The amine functionality of polyBAPMA is ≥2, with the monomer BAPMA possessing an NH-functionality of 4 (two primary amines) [1]. This contrasts with DETA (NH-functionality of 5) or ethylenediamine (NH-functionality of 4 but without the tertiary amine catalytic site), enabling distinct network formation and mechanical properties in the cured epoxy [1].

Epoxy Resin Curing Polymer Chemistry Composite Materials

Charge Reduction Potency in Native Mass Spectrometry: BAPMA vs. Spermine and Linear Polyamines

In native ion mobility mass spectrometry studies of membrane proteins (e.g., AmtB), 3,3′-diamino-N-methyldipropylamine (DMP, BAPMA) was evaluated as a charge-reducing agent. While spermine was more potent, DMP demonstrated a marginal increase in charge-reducing properties compared to bis(3-aminopropyl)amine (B3A), decreasing the average charge state (Zavg) by approximately 1 unit [1]. The Zavg for AmtB with B3A was 11, and with DMP was slightly lower [1]. This indicates that the methyl substitution on the central nitrogen provides a subtle but measurable advantage over the unsubstituted analog B3A for charge manipulation.

Native Mass Spectrometry Membrane Proteins Charge Reduction

Cytotoxicity of Bis-Naphthalimide Derivatives: BAPMA Linker Enables Superior Activity vs. Amonafide Control

BAPMA serves as a flexible linker in bis-intercalating anticancer agents. In a series of N,N-bis(3-aminopropyl)methylamine-bridged bis-naphthalimide derivatives (NI1-6), compound NI1 exhibited potent cytotoxic activity with IC50 values of 2.31, 2.94, 0.88, and 1.21 μM against Hela, MCF-7, SGC-7901, and A549 cell lines, respectively [1]. This activity was superior to the control drug amonafide [1]. The study also found that compounds with alternative linkers, such as 1,6-diaminohexane or 1,4-phenylenedimethanamine, showed different cytotoxicity profiles, highlighting the linker-dependent activity [2].

Medicinal Chemistry Anticancer Agents DNA Intercalators

CO2 Separation Performance of BAPMA-Derived Membranes: Tertiary Amine Advantage Over Primary Amine Systems

Thin film composite (TFC) membranes synthesized from BAPMA (DNMDAm) and trimesoyl chloride (TMC) demonstrate high CO2 separation performance. A membrane prepared with 0.0062 mol/L DNMDAm and 0.0226 mol/L TMC exhibited a CO2 permeance of 173 GPU and a CO2/N2 selectivity of 70 at 0.11 MPa feed pressure [1]. The same membrane showed a CO2 permeance of 118 GPU and a CO2/CH4 selectivity of 37 [1]. The high performance is attributed to the properties of the tertiary amino groups in the BAPMA-derived network, which facilitate CO2 transport, distinguishing it from membranes based on primary amines [1].

Membrane Separation CO2 Capture Gas Permeation

Protonation and Solution Thermodynamics: BAPMA vs. PMDETA in Aqueous CO2 Absorption Systems

Vapor-liquid equilibrium studies of aqueous polyamine solutions reveal distinct thermodynamic behavior between BAPMA (DNM) and N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). The binary system (DNM + water) exhibits negative deviations in excess Gibbs energy (GE) over the entire composition range from 283.15 K to 363.15 K [1]. In contrast, the (PMDETA + water) system shows a sinusoidal shape for GE at lower temperatures (283.15–303.15 K) and positive deviations at higher temperatures (313.15–363.15 K) [1]. This difference in GE behavior directly impacts the energy required for solvent regeneration in CO2 capture processes, with negative deviations often correlating with stronger water-amine interactions and potentially different regeneration energy profiles [1].

CO2 Absorption Thermodynamics Amine Scrubbing

Recommended Application Scenarios for N,N-Bis(3-aminopropyl)methylamine Based on Quantitative Evidence


Development of Tailored Epoxy Curing Agents for High-Performance Composites and Coatings

When formulating epoxy resins for applications that demand a specific balance of pot life and final mechanical strength, N,N-Bis(3-aminopropyl)methylamine and its oligomeric derivatives (polyBAPMA) provide a reactivity profile distinct from standard aliphatic and cycloaliphatic amines [5]. This is particularly relevant in the production of carbon fiber-reinforced polymers (CFRP) or glass fiber-reinforced polymers (GFRP) where uniform mold filling and robust mechanical properties are critical. The tertiary amine in BAPMA contributes to a unique network architecture, offering formulators an additional degree of freedom in designing the cured resin's properties [5].

Design of Bis-Intercalating Anticancer Agents with Optimized Linker Geometry

For medicinal chemistry projects focused on DNA-targeted therapeutics, N,N-Bis(3-aminopropyl)methylamine serves as a privileged linker. As demonstrated with bis-naphthalimide derivatives, the BAPMA linker yields compounds with potent cytotoxicity (IC50 values as low as 0.88 μM against SGC-7901 cells), outperforming the control drug amonafide [5]. The linker's specific length and the presence of a central tertiary amine directly influence DNA binding and biological activity, distinguishing it from other common linkers like 1,6-diaminohexane [3]. This makes it a strategic choice for building structure-activity relationship (SAR) libraries in cancer research.

Fabrication of High-Permeance, High-Selectivity Membranes for CO2 Separation

In the field of advanced membrane technology for carbon capture, N,N-Bis(3-aminopropyl)methylamine is a key monomer for synthesizing thin film composite (TFC) membranes via interfacial polymerization with trimesoyl chloride [5]. The resulting membranes exhibit a CO2 permeance of 173 GPU and a CO2/N2 selectivity of 70 [5]. This high performance, attributed to the tertiary amine group, positions BAPMA-based membranes as compelling candidates for post-combustion CO2 capture or natural gas sweetening, offering a performance benchmark for next-generation separation materials [5].

Investigation of Membrane Proteins Using Native Mass Spectrometry

For structural biology and biophysics laboratories utilizing native ion mobility mass spectrometry (IM-MS) to study membrane protein complexes, N,N-Bis(3-aminopropyl)methylamine offers a moderate charge-reducing capability. It provides a subtle decrease in average charge state (~1 unit) compared to bis(3-aminopropyl)amine [5]. This fine-tuning of charge state distribution is valuable for preserving non-covalent interactions and native-like protein structures during analysis without the more aggressive charge reduction induced by agents like spermine, enabling more precise biophysical measurements [5].

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